N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Description
N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity
N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-59-2) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₅S |
Molecular Weight | 418.5 g/mol |
CAS Number | 852135-59-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes:
- Inhibition of Focal Adhesion Kinase (FAK) : Studies indicate that imidazo[2,1-b][1,3]thiazole derivatives can inhibit FAK phosphorylation, which plays a significant role in cancer cell proliferation and migration. This inhibition may enhance the efficacy of chemotherapeutic agents such as gemcitabine by increasing the expression of the gemcitabine transporter human equilibrative nucleoside transporter-1 (hENT-1) .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties by interfering with bacterial cell wall synthesis and disrupting microtubule function in cancer cells, leading to apoptosis .
- Antioxidant Properties : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor effects across various cancer cell lines. For instance:
- IC50 Values : Compounds within the imidazo[2,1-b][1,3]thiazole class have shown IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
- Mechanisms : The antitumor activity is associated with the inhibition of phospho-FAK and modulation of pathways related to cell migration and proliferation.
Case Studies
Several studies have highlighted the efficacy of this compound in specific cancer types:
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-4-27-16(28-5-2)10-20-18(24)17-12(3)22-11-15(21-19(22)29-17)13-7-6-8-14(9-13)23(25)26/h6-9,11,16H,4-5,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBQIDNTCIHQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.